![molecular formula C50H94N4O18S B11828522 N-(Biotin-PEG4)-N-bis(PEG4-Boc)](/img/structure/B11828522.png)
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
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Overview
Description
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a compound that combines biotin, polyethylene glycol (PEG), and tert-butoxycarbonyl (Boc) groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its biocompatibility and solubility-enhancing properties. Boc groups are protective groups used in organic synthesis to protect amines from unwanted reactions. This compound is used in various scientific and industrial applications, particularly in bioconjugation and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) typically involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol chain, under mild conditions to form biotin-PEG4.
Boc Protection: The final step involves the introduction of Boc groups to the PEG4 chain. This is achieved by reacting the biotin-PEG4 with Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale activation of biotin: using NHS.
PEGylation: using PEG4 under controlled conditions to ensure high yield and purity.
Boc protection: using Boc anhydride and a suitable base, followed by purification steps such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-Boc) undergoes several types of chemical reactions:
Substitution Reactions: The Boc groups can be removed under acidic conditions to expose the amine groups, which can then participate in further substitution reactions.
Coupling Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in bioconjugation techniques.
Click Chemistry: The PEG chains can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form stable triazole linkages.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Coupling Reagents: NHS and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for biotin activation.
Click Chemistry Reagents: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields free amine groups.
Biotin-Streptavidin Complex: Biotin forms a strong complex with streptavidin.
Triazole Linkages: Click chemistry reactions yield triazole-linked products.
Scientific Research Applications
Key Applications
-
PROTAC Development
- N-(Biotin-PEG4)-N-bis(PEG4-Boc) serves as an essential linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins by linking them to E3 ligases. This targeted degradation mechanism is vital for studying protein function and developing therapeutics for diseases such as cancer where protein dysregulation is prevalent.
- Bioconjugation Techniques
- Cellular Assays
Case Studies
Several studies have demonstrated the effectiveness of N-(Biotin-PEG4)-N-bis(PEG4-Boc):
- Targeted Protein Degradation : Research has shown that PROTACs utilizing this linker effectively degrade specific proteins associated with various diseases, showcasing its potential in drug discovery .
- Bioconjugation Efficiency : Comparative studies indicated that N-(Biotin-PEG4)-N-bis(PEG4-Boc) outperforms other biotinylation reagents in terms of stability and binding efficiency when conjugated with streptavidin .
- Cellular Response Studies : In cellular assays involving compounds synthesized with N-(Biotin-PEG4)-N-bis(PEG4-Boc), significant biological responses were observed, including alterations in signaling pathways related to targeted proteins .
Mechanism of Action
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-Boc) involves several key interactions:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chains enhance the solubility and stability of the compound, reducing immunogenicity and increasing circulation time in biological systems.
Boc Protection: The Boc groups protect amine functionalities during synthesis and can be removed under controlled conditions to expose reactive sites.
Comparison with Similar Compounds
N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be compared with other biotin-PEG derivatives:
N-(Biotin-PEG4)-N-bis(PEG4-NHS): This compound has NHS ester groups instead of Boc, making it more reactive towards amines.
N-(Biotin-PEG4)-N-bis(PEG4-Azide): Contains azide groups, allowing for click chemistry reactions with alkynes.
N-(Biotin-PEG4)-N-bis(PEG4-Alkyne): Features alkyne groups for click chemistry with azides.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of biotin, PEG, and Boc groups makes it a valuable tool for bioconjugation, drug delivery, and diagnostic applications. The compound’s ability to undergo various chemical reactions and its compatibility with biological systems highlight its importance in scientific research and industrial processes.
Biological Activity
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a specialized compound utilized primarily in the development of proteolysis-targeting chimeras (PROTACs). This compound integrates biotin and polyethylene glycol (PEG) linkers, enhancing its solubility and biological compatibility. Its unique structure and functionality enable significant biological activity, particularly in targeted protein degradation and therapeutic applications.
Chemical Structure and Properties
The chemical formula for N-(Biotin-PEG4)-N-bis(PEG4-Boc) is C50H94N4O18S, with a molecular weight of 1071.36 g/mol. The compound features:
- Biotin moiety : Facilitates specific binding to target proteins.
- PEG linkers : Enhance solubility and biocompatibility.
- Boc protecting group : Allows for further functionalization under acidic conditions.
N-(Biotin-PEG4)-N-bis(PEG4-Boc) plays a crucial role in PROTAC technology by linking target proteins to E3 ligases. This linkage promotes the ubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is vital for studying protein function and developing therapies for diseases driven by protein dysregulation, such as cancer.
Applications in Research and Therapeutics
The compound has various applications, including:
- Targeted Protein Degradation : By linking specific proteins to E3 ligases, it facilitates the selective degradation of those proteins.
- Drug Development : Used in the synthesis of PROTACs that can potentially treat cancers and other diseases caused by dysfunctional proteins.
- Biochemical Research : Involves interaction studies to assess binding affinities with various proteins and E3 ligases using techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA).
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of compounds utilizing N-(Biotin-PEG4)-N-bis(PEG4-Boc) in various contexts:
- Antineoplastic Agents : A study involving biotin-PEG4-diarylidenyl piperidone prodrugs showed promising results in xenograft models, indicating effective tumor suppression with limited toxicity compared to traditional chemotherapeutics like cisplatin and doxorubicin .
- Binding Studies : Interaction studies revealed that N-(Biotin-PEG4)-N-bis(PEG4-Boc) exhibited high binding affinity with streptavidin, facilitating purification processes for biotinylated proteins .
Comparative Analysis
The following table summarizes key features of N-(Biotin-PEG4)-N-bis(PEG4-Boc) compared to similar compounds:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide | Incorporates Fmoc protection | Useful in solid-phase peptide synthesis |
N-(Biotin-PEG2)-N-bis(PEG2-Boc) | Shorter PEG linkers | Potentially lower solubility but faster kinetics |
N-(Biotin-PEG8)-N-bis(PEG8-Boc) | Longer PEG linkers | Enhanced solubility and flexibility |
N-(Biotin-PEG4)-N-bis(PEG4-Boc) | Balanced PEG length | Optimal solubility and effective binding |
Properties
Molecular Formula |
C50H94N4O18S |
---|---|
Molecular Weight |
1071.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1 |
InChI Key |
QEABYHYXLPQXGZ-DPPJWZTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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